molecular formula C9H18O B103256 4-Isopropylcyclohexanol CAS No. 15890-36-5

4-Isopropylcyclohexanol

Cat. No.: B103256
CAS No.: 15890-36-5
M. Wt: 142.24 g/mol
InChI Key: DKKRDMLKVSKFMJ-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexanol is an organic compound with the molecular formula C₉H₁₈O. It is a cyclohexanol derivative where an isopropyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a colorless to almost colorless liquid and is known for its leathery odor. It is used in various applications, including perfumery and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropylcyclohexanol can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow biocatalytic processes. These processes utilize commercial alcohol dehydrogenases to achieve high conversions and diastereoisomeric excess values. The use of Candida antarctica A as a catalyst for enzymatic acetylation is also common in the production of specific isomers .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-isopropylcyclohexanone.

    Reduction: It can be reduced to form different stereoisomers of this compound.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: 4-Isopropylcyclohexanone.

    Reduction: Various stereoisomers of this compound.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the isopropyl group.

    4-tert-Butylcyclohexanol: Similar structure with a tert-butyl group instead of an isopropyl group.

    4-Isopropylcyclohexanone: The oxidized form of 4-isopropylcyclohexanol.

Uniqueness

This compound is unique due to its specific inhibition of multiple ion channels, which makes it a promising candidate for developing novel analgesics. Its leathery odor also makes it valuable in the fragrance industry .

Properties

IUPAC Name

4-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKRDMLKVSKFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2047149
Record name 4-Isopropylcyclohexanol
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Molecular Weight

142.24 g/mol
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CAS No.

4621-04-9, 15890-36-5, 22900-08-9
Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol, trans-
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Record name 4-Isopropylcyclohexanol, cis-
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Record name 4-ISOPROPYLCYCLOHEXANOL
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Record name Cyclohexanol, 4-(1-methylethyl)-
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Record name 4-isopropylcyclohexanol
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Record name rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol
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Record name 4-ISOPROPYLCYCLOHEXANOL, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between 4-isopropylcyclohexanol and pain sensation?

A1: Research suggests that this compound (4-iPr-CyH-OH) exhibits analgesic effects by inhibiting specific ion channels involved in pain perception. [] Specifically, it inhibits the activities of anoctamin 1 (ANO1), transient receptor potential vanilloid 1 (TRPV1), and transient receptor potential ankyrin 1 (TRPA1) channels. [] While the exact mechanism of inhibition remains under investigation, this finding highlights the potential of 4-iPr-CyH-OH as a novel analgesic agent. You can find more information on this in the publication by .

Q2: How does the stereochemistry of this compound impact its applications?

A2: this compound exists as both cis and trans isomers. Notably, the cis isomer of this compound, often referred to as "Leather cyclohexanol", exhibits a stronger odor profile compared to its trans counterpart. [] This difference in odor intensity makes the cis isomer particularly valuable in the fragrance industry.

Q3: Are there any environmentally friendly methods for producing the desired stereoisomer of this compound?

A3: Yes, researchers have explored biocatalytic approaches for the stereoselective synthesis of cis-4-isopropylcyclohexanol. [] This method utilizes alcohol dehydrogenases (ADHs) to facilitate the reduction of 4-isopropylcyclohexanone, favoring the formation of the cis isomer. This enzymatic approach offers a more sustainable alternative to traditional chemical synthesis methods, aligning with green chemistry principles.

Q4: Beyond its applications in fragrance, is this compound relevant in other fields?

A4: Interestingly, this compound has been identified as a metabolite of isopropylcyclohexane in male Fischer 344 rats. [] This finding suggests potential for its use in toxicological studies and for understanding the metabolic pathways of certain hydrocarbons in biological systems.

Q5: Are there alternative methods for synthesizing this compound that provide advantages over traditional approaches?

A5: Yes, researchers have successfully employed supercritical carbon dioxide (scCO2) as a solvent in the catalytic hydrogenation of 4-isopropylphenol to produce this compound. [] This method offers distinct advantages, including higher yields of the desired cis-4-isopropylcyclohexanol and reduced formation of unwanted byproducts compared to traditional solvent systems like 2-propanol. [] This highlights the potential of utilizing supercritical fluids in fine chemical synthesis for improved efficiency and selectivity.

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